molecular formula C11H12BrClOS B14068757 1-(2-(Bromomethyl)-6-(methylthio)phenyl)-1-chloropropan-2-one

1-(2-(Bromomethyl)-6-(methylthio)phenyl)-1-chloropropan-2-one

Cat. No.: B14068757
M. Wt: 307.63 g/mol
InChI Key: BBAJNHIIPZJWEO-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-6-(methylthio)phenyl)-1-chloropropan-2-one is an organic compound with a complex structure that includes bromomethyl, methylthio, and chloropropanone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-6-(methylthio)phenyl)-1-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a methylthio-substituted phenyl compound followed by chlorination of the resulting intermediate. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and product quality. The use of automated systems helps in scaling up the production while minimizing human error and exposure to hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Bromomethyl)-6-(methylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.

    Elimination Reactions: Under certain conditions, elimination reactions can occur, resulting in the formation of alkenes.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or thiols, are commonly used in substitution reactions.

    Oxidizing Agents: Like potassium permanganate or hydrogen peroxide, are used for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride, are employed for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

1-(2-(Bromomethyl)-6-(methylthio)phenyl)-1-chloropropan-2-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 1-(2-(Bromomethyl)-6-(methylthio)phenyl)-1-chloropropan-2-one exerts its effects involves interactions with various molecular targets. The bromomethyl and chloropropanone groups can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in protein function or gene expression. The methylthio group may also play a role in modulating the compound’s reactivity and interactions.

Comparison with Similar Compounds

  • 1-(2-(Chloromethyl)-6-(methylthio)phenyl)-1-chloropropan-2-one
  • 1-(2-(Bromomethyl)-6-(ethylthio)phenyl)-1-chloropropan-2-one

Comparison: Compared to similar compounds, 1-(2-(Bromomethyl)-6-(methylthio)phenyl)-1-chloropropan-2-one is unique due to the specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both bromomethyl and chloropropanone groups allows for a wider range of chemical transformations and interactions, making it a versatile compound in organic synthesis and research.

Properties

Molecular Formula

C11H12BrClOS

Molecular Weight

307.63 g/mol

IUPAC Name

1-[2-(bromomethyl)-6-methylsulfanylphenyl]-1-chloropropan-2-one

InChI

InChI=1S/C11H12BrClOS/c1-7(14)11(13)10-8(6-12)4-3-5-9(10)15-2/h3-5,11H,6H2,1-2H3

InChI Key

BBAJNHIIPZJWEO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC=C1SC)CBr)Cl

Origin of Product

United States

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